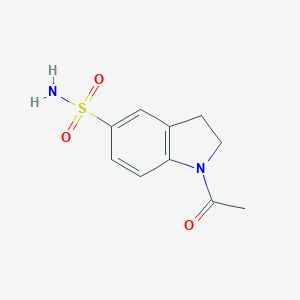

1-Acetylindolin-5-sulfonamid

Übersicht

Beschreibung

“1-Acetylindoline-5-sulfonamide” is a chemical compound with the molecular formula C10H12N2O3S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities . This compound has been studied for its potential in inhibiting cancer-related carbonic anhydrases and its antiproliferative activity .

Synthesis Analysis

The synthesis of 1-Acetylindoline-5-sulfonamide involves the use of scaffold-hopping, a method used in medicinal chemistry to create analogs of a compound . In a study, indoline-5-sulfonamide analogs of the CA IX-selective inhibitor were designed and synthesized to evaluate their biological properties .

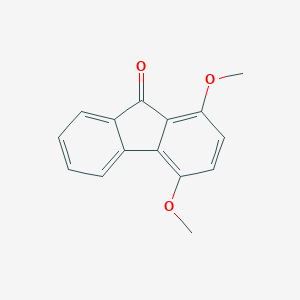

Molecular Structure Analysis

The molecular structure of 1-Acetylindoline-5-sulfonamide is represented by the formula C10H12N2O3S . The compound is a type of 1-acylated indoline-5-sulfonamide .

Chemical Reactions Analysis

1-Acylated indoline-5-sulfonamides, including 1-Acetylindoline-5-sulfonamide, have been found to demonstrate inhibitory activity against tumor-associated carbonic anhydrase IX and XII . The introduction of an acyl group leads to a clear gain of activity against CA XII .

Wissenschaftliche Forschungsanwendungen

Hemmung der Carboanhydrase

1-Acetylindolin-5-sulfonamid wurde hinsichtlich seiner inhibitorischen Aktivität gegen tumorassoziierte Carboanhydrasen IX und XII untersucht, die in Krebszellen häufig überexprimiert werden. Diese Verbindung zeigte eine signifikante inhibitorische Aktivität mit KI-Werten von bis zu 132,8 nM und 41,3 nM, was auf ein Potenzial für den Einsatz in Krebsbehandlungsstrategien hindeutet .

Antiproliferative Aktivität

Forschungsergebnisse deuten darauf hin, dass Indolin-5-sulfonamide, einschließlich Derivaten wie this compound, antiproliferative Eigenschaften besitzen könnten. Diese Verbindungen könnten eine Rolle bei der Hemmung des Wachstums von Krebszellen spielen, wodurch sie wertvoll für die Entwicklung von Krebstherapien werden .

Umgehung der Multiresistenz

Indolin-5-sulfonamide wurden mit der Fähigkeit in Verbindung gebracht, Multiresistenz in Krebszellen zu umgehen. Dies deutet darauf hin, dass this compound von Vorteil sein könnte, um die Resistenz gegen Chemotherapeutika zu überwinden und die Behandlungseffizienz zu verbessern .

Breitband-Biologische Aktivität

Die Indol-Kernstruktur, die Teil von this compound ist, ist bekannt für ihre breite Palette physiologischer Aktivitäten. Dazu gehören Antitumor-, Antituberkulose-, antimikrobielle-, antivirale-, antimalaria-, entzündungshemmende Aktivitäten sowie das Potenzial als Antileishmanienmittel, Anticholinesterase und Enzymhemmer .

Wirkmechanismus

Target of Action

1-Acetylindoline-5-sulfonamide primarily targets carbonic anhydrase (CA) isoforms CA IX and CA XII . These isoforms are overexpressed in certain types of cancer and promote the accumulation of protons and acidosis in the extracellular tumor environment .

Mode of Action

1-Acetylindoline-5-sulfonamide acts as an inhibitor of these carbonic anhydrase isoforms . It demonstrates inhibitory activity against tumor-associated CA IX and XII with KI values up to 132.8 nM and 41.3 nM . This interaction with its targets leads to a decrease in the activity of these enzymes, thereby reducing the accumulation of protons and acidosis in the tumor environment .

Biochemical Pathways

The inhibition of CA IX and CA XII by 1-Acetylindoline-5-sulfonamide affects the acid-base balance in the extracellular tumor environment . This can disrupt various biochemical pathways in the tumor cells, including those involved in cell proliferation and survival .

Pharmacokinetics

The effectiveness of this compound against its targets suggests that it has sufficient bioavailability to exert its inhibitory effects .

Result of Action

The result of 1-Acetylindoline-5-sulfonamide’s action is the suppression of tumor growth. For instance, one of the most potent inhibitors of CA IX and XII, compound 4f, exhibits hypoxic selectivity, suppressing the growth of MCF7 cells at 12.9 µM, and causes partial inhibition of hypoxia-induced CA IX expression in A431 skin cancer cells . Additionally, compounds 4e and 4f reverse chemoresistance to doxorubicin of K562/4 with overexpression of P-gp .

Action Environment

The action of 1-Acetylindoline-5-sulfonamide is influenced by the tumor microenvironment , particularly the level of hypoxia . Hypoxic regions of tumors can lead to the activation of transcriptional factor HIF-1α in tumor cells , which in turn can upregulate the expression of CA IX and CA XII . Therefore, the efficacy of 1-Acetylindoline-5-sulfonamide may be enhanced in hypoxic tumor environments due to the increased expression of its targets .

Zukünftige Richtungen

The future directions of research on 1-Acetylindoline-5-sulfonamide could involve further exploration of its potential in cancer treatment, given its inhibitory activity against tumor-associated carbonic anhydrase IX and XII . More research could also be done to explore its other pharmacological activities.

Biochemische Analyse

Biochemical Properties

1-Acetylindoline-5-sulfonamide has been shown to interact with carbonic anhydrase IX and XII, enzymes that are overexpressed in certain tumor environments . These interactions are characterized by inhibitory activity, with the compound demonstrating a significant ability to inhibit these enzymes .

Cellular Effects

The effects of 1-Acetylindoline-5-sulfonamide on cells are primarily related to its inhibitory activity against carbonic anhydrase IX and XII . By inhibiting these enzymes, the compound can influence cell function, particularly in the context of cancer cells. For instance, it has been shown to suppress the growth of MCF7 cells, a type of breast cancer cell .

Molecular Mechanism

At the molecular level, 1-Acetylindoline-5-sulfonamide exerts its effects through binding interactions with carbonic anhydrase IX and XII . This binding inhibits the activity of these enzymes, leading to changes in the cellular environment that can influence gene expression and other cellular processes .

Eigenschaften

IUPAC Name |

1-acetyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIBOYDDEVWHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355518 | |

| Record name | 1-acetylindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-38-8 | |

| Record name | 1-acetylindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

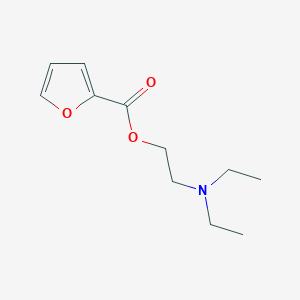

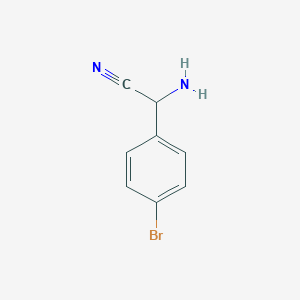

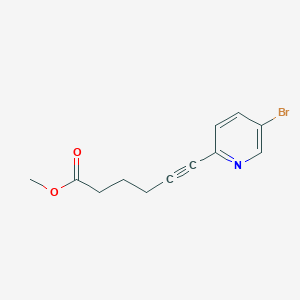

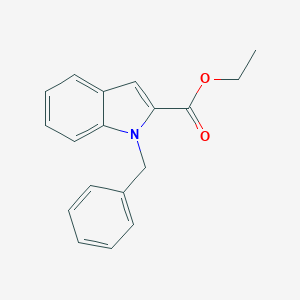

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)

![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)

![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)

![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)